Neurokinin A is derived from the preprotachykinin A gene and is primarily expressed in the central nervous system and peripheral tissues. It is classified as a neuropeptide, specifically within the tachykinin family, which also includes other peptides such as Substance P and Neurokinin B. These peptides are known for their role in neurotransmission, pain modulation, and inflammatory responses .
The synthesis of Neurokinin A, ala(5)-aib(8)-leu(10)- can be approached through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield.
Key Parameters in Synthesis:
The molecular structure of Neurokinin A, ala(5)-aib(8)-leu(10)- consists of ten amino acids linked by peptide bonds. The modifications at positions 5, 8, and 10 introduce steric hindrance and potentially alter receptor binding affinities.
Advanced techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized peptides .
Neurokinin A, ala(5)-aib(8)-leu(10)- can participate in various chemical reactions typical for peptides:
These reactions are crucial for understanding the stability and reactivity of neuropeptides in biological systems .
Neurokinin A exerts its effects primarily through binding to neurokinin receptors, particularly NK1R. Upon binding:
The specificity of action can be influenced by structural modifications in the peptide, making it a focus for drug design aimed at targeting NK1R-mediated pathways .
Neurokinin A, ala(5)-aib(8)-leu(10)- possesses several notable physical and chemical properties:
These properties affect how the peptide behaves in biological systems and its potential therapeutic applications .
The applications of Neurokinin A, ala(5)-aib(8)-leu(10)- span several fields:
Neurokinin A (NKA), also known as substance K, is a decapeptide neurotransmitter belonging to the tachykinin family with the primary sequence His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ [2] [5]. This conserved C-terminal motif (-Phe-X-Gly-Leu-Met-NH₂) is the signature structural feature of mammalian tachykinins and serves as the fundamental pharmacophore for receptor recognition and activation. The N-terminal region (His-Lys-Thr-Asp-) confers receptor subtype selectivity, particularly distinguishing NKA from substance P (SP) and neurokinin B (NKB). Biophysical analyses reveal that native NKA adopts a flexible conformation in solution, with transient helical structures observed in the mid-region (positions 4-7) under membrane-mimetic environments [5]. The glycine residue at position 8 provides essential backbone flexibility, facilitating peptide-receptor interactions, while the C-terminal amidation is absolutely required for biological activity at tachykinin receptors [2] [5].
Table 1: Primary Structure of Mammalian Tachykinins [2] [5]
Peptide | Amino Acid Sequence | Receptor Preference |
---|---|---|
Neurokinin A (NKA) | HKTDSFVGLM-NH₂ | NK₂ |
Substance P (SP) | RPKPQQFFGLM-NH₂ | NK₁ |
Neurokinin B (NKB) | HKTDSFVGLM-NH₂ | NK₃ |
[Ala⁵,β-Ala⁸]NKA(4-10) | DAFVβALM-NH₂ | NK₂ (Selective) |
The analogue [Ala⁵,Aib⁸,Leu¹⁰]NKA(4-10) represents a rationally designed derivative engineered for enhanced receptor selectivity, metabolic stability, and specific biophysical properties. This analogue truncates the native NKA to its bioactive core (residues 4-10) and incorporates three strategic substitutions:
Ala⁵ Substitution: Replaces Ser⁵ in the native sequence. Alanine eliminates the polar hydroxyl group of serine, reducing hydrogen bonding capacity and potentially enhancing hydrophobic interactions within the receptor binding pocket. SAR studies indicate that Ala substitution at position 5 minimally impacts NK₂ receptor affinity but can improve selectivity over NK₁ and NK₃ receptors by reducing interactions with these subtypes [4] [7]. This modification also decreases susceptibility to phosphorylation and proteolysis at this position [7].
Aib⁸ Substitution (α-Aminoisobutyric Acid): Replaces the critical Gly⁸ residue. This is the most radical modification. Aib is a non-proteinogenic, sterically constrained α,α-dialkylated amino acid that strongly induces and stabilizes helical or turn conformations in peptides due to severe restrictions on its phi (φ) and psi (ψ) backbone angles. Glycine, with minimal steric hindrance, confers essential flexibility for the native peptide's conformational adaptation to the NK₂ receptor binding site. Replacing it with Aib drastically alters the peptide's conformational landscape. While β-Ala substitutions at position 8 (as in [Ala⁵,β-Ala⁸]NKA(4-10), sequence: DAFVβALM-NH₂) are known to enhance selectivity and metabolic stability [1] [6] [7], Aib goes further by imposing significant conformational rigidity. This rigidity is predicted to lock the peptide into a bioactive conformation preferred by the NK₂ receptor, potentially improving both affinity and selectivity, albeit at the potential cost of reduced adaptability. Aib also confers exceptional resistance to enzymatic degradation, particularly against endopeptidases targeting the Gly⁸-Leu⁹ bond [6] [7].
Leu¹⁰ Substitution: Replaces Met¹⁰. Leucine substitutes the sulfur-containing methionine with a branched aliphatic side chain. This conservative change maintains hydrophobicity while eliminating potential oxidation sensitivity associated with methionine. Leu¹⁰ preserves the crucial hydrophobic interaction with the NK₂ receptor's transmembrane binding pocket. Studies on [Nle¹⁰]NKA analogues demonstrate that methionine replacement can be achieved without significant loss of potency while enhancing compound stability [3] [5] [8]. Leu offers similar hydrophobic bulk to Met/Nle but with different branching topology.
Table 2: Position-Specific Substitutions in ala(5)-aib(8)-leu(10)-NKA(4-10) and Their Rationale
Position | Native Residue (NKA 4-10) | Analogue Residue | Chemical Rationale | Functional Consequence |
---|---|---|---|---|
5 | Ser⁵ | Ala⁵ | Remove polar hydroxyl group; increase hydrophobicity | Enhanced NK₂ selectivity; reduced protease susceptibility |
8 | Gly⁸ | Aib⁸ | Impose severe conformational constraint; prevent proteolysis | Drastically altered conformation; enhanced stability; potential affinity/selectivity modulation |
10 | Met¹⁰ | Leu¹⁰ | Replace oxidizable thioether with stable aliphatic chain | Maintained hydrophobic interaction; enhanced chemical stability |
While direct high-resolution structural data (NMR, Cryo-EM) specifically for [Ala⁵,Aib⁸,Leu¹⁰]NKA(4-10) is limited in the provided sources, insights can be extrapolated from studies on native NKA(4-10) and closely related analogues. Native NKA(4-10) (sequence: DSFVGLM-NH₂) exhibits significant conformational flexibility in aqueous solution, primarily sampling random coil states. However, in membrane-mimetic environments like dodecylphosphocholine (DPC) micelles or trifluoroethanol (TFE)/water mixtures, it adopts defined secondary structures, particularly a helical turn spanning residues Phe⁶ to Leu⁹ [5] [7]. This induced structure is crucial for productive interaction with the extracellular loops and transmembrane helices of the NK₂ receptor.
The introduction of Aib⁸ is anticipated to profoundly alter these dynamics. Aib is a potent helix inducer and stabilizer due to its restricted conformational space (favoring α-helical and ₃₁₀-helical φ/ψ angles). Biophysical studies on Aib-containing peptides consistently show that Aib substitution:
Compared to the β-Ala⁸ substitution found in [Ala⁵,β-Ala⁸]NKA(4-10) (e.g., DSFVβALM-NH₂), which primarily extends the distance between the Cβ atoms of Val⁷ and Leu⁹ while adding flexibility, Aib⁸ introduces rigidity. β-Ala allows greater conformational freedom than Gly due to its extra methylene group, but Aib drastically reduces it. Cryo-EM studies of related GPCRs bound to constrained peptides suggest that such pre-organization can reduce the entropic penalty of receptor binding, potentially enhancing affinity if the locked conformation matches the receptor-bound state [6]. The Aib modification likely stabilizes a bioactive turn or nascent helix encompassing the critical C-terminal residues (Phe-Val-Aib-Leu-Leu-NH₂), optimizing the presentation of the hydrophobic residues (Phe, Val, Leu) and the C-terminal amide for interaction with the NK₂ receptor binding pocket.
Comparative analysis of the conserved C-terminal motif and the specific modifications in [Ala⁵,Aib⁸,Leu¹⁰]NKA(4-10) highlights the structural basis for its predicted selectivity towards the NK₂ receptor over NK₁ (SP-preferring) and NK₃ (NKB-preferring) receptors:
Conserved C-terminal Core: Like SP (RPKPQQFFGLM-NH₂) and NKB (DMHDFFVGLM-NH₂), NKA and its analogues retain the essential C-terminal pentapeptide motif -Phe-Val-X-Leu-Met/Leu-NH₂. This motif is the primary driver for agonist activity at all three tachykinin receptors. The amide group forms critical hydrogen bonds, while the hydrophobic side chains (Phe, Val, Leu, Met/Leu) engage with hydrophobic pockets within the receptor transmembrane domains [2] [5].
Divergent N-terminal Address Domains: Receptor selectivity is predominantly determined by the N-terminal regions preceding the conserved phenylalanine (Phe⁶ in NKA(4-10), Phe⁷ in SP, Phe⁴ in NKB). [Ala⁵,Aib⁸,Leu¹⁰]NKA(4-10) starts with Asp⁴-Ala⁵ (cf. native NKA(4-10): Asp⁴-Ser⁵). This acidic/hydrophobic N-terminus (D-A) contrasts sharply with SP's highly basic N-terminus (R-P-K-P) and is distinct from NKB's (D-M-H-D). The Ala⁵ substitution simplifies the structure compared to Ser⁵, reducing potential for polar interactions favored by NK₁ or NK₃ [4] [8].
Critical Position 8 Modification (Aib⁸): This is the key selectivity determinant. The flexible Gly⁸ in native NKA allows the peptide to adopt conformations compatible with multiple receptors. The rigid Aib⁸ forces a specific conformation. The NK₂ receptor possesses a binding pocket that can accommodate the constrained geometry imposed by Aib, potentially through interactions with specific residues in its extracellular loop 2 (ECL2) or transmembrane helix 5 (TM5). In contrast, the binding pockets of NK₁ and NK₃ receptors are sterically and electrostatically optimized for different conformations and side chains at this position. The steric bulk and restricted rotation of the Aib side chain are likely poorly tolerated by the NK₁ and NK₃ receptors, which evolved to recognize the flexible Gly⁸ in NKA/NKB or the bulkier aromatic Phe⁹ in SP [3] [7]. Functional studies on [β-Ala⁸]NKA(4-10) (NK₂ selective agonist) and antagonists with D-amino acids at position 8 support this notion of steric exclusion at non-NK₂ receptors [4] [7].
Leu¹⁰ vs. Met¹⁰: While Leu and Met share hydrophobicity, their side chain geometries differ (branched vs. linear). The NK₂ receptor binding pocket for this residue (deep within TM VII) appears tolerant to this change, as evidenced by the activity of [Nle¹⁰]NKA analogues [3] [5] [8]. NK₁ and NK₃ receptors may show greater sensitivity to the precise nature of this terminal hydrophobic residue. Replacing Met with Leu eliminates a potential oxidation site, enhancing the analogue's stability profile compared to native NKA or SP.
Table 3: Structural Determinants of Receptor Selectivity Among Tachykinins and Analogues
Feature | NK₁ Receptor (SP Preferring) | NK₂ Receptor (NKA Preferring) | NK₃ Receptor (NKB Preferring) | [Ala⁵,Aib⁸,Leu¹⁰]NKA(4-10) |
---|---|---|---|---|
Key Endogenous Ligand | Substance P (SP) | Neurokinin A (NKA) | Neurokinin B (NKB) | Synthetic analogue |
Conserved C-Terminus | -FFGLM-NH₂ | -FVGLM-NH₂ | -FVGLM-NH₂ | -FVAibLL-NH₂ |
Critical N-terminal "Address" | Highly Basic (RPKPQ) | Acidic/Neutral (DS/D-A) | Neutral/Polar (DMHD) | Acidic/Hydrophobic (D-A) |
Residue at Position 8 (NKA numbering) | SP: Gly⁹ | NKA: Gly⁸ | NKB: Gly⁸ | Aib⁸ (Constrained) |
Impact of Position 8 Mod | Tolerates some D-amino acids (antag) | Tolerates β-Ala⁸ (selective ag); Predicted to tolerate rigid Aib⁸ | Sensitive to D-amino acids | Designed for NK₂ fit via rigidity |
C-Terminal Hydrophobic Residue | Met¹¹ | Met¹⁰ | Met¹⁰ | Leu¹⁰ (Oxidation-resistant) |
Predicted Selectivity Profile | Low affinity | High affinity/Selectivity | Low affinity | Designed NK₂ selective |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0